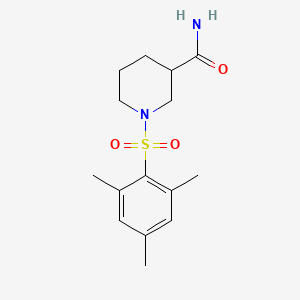

1-(mesitylsulfonyl)-3-piperidinecarboxamide

Übersicht

Beschreibung

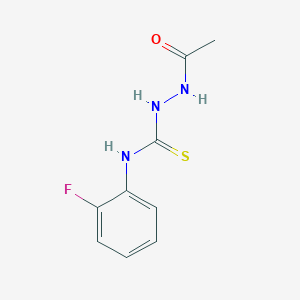

Synthesis Analysis

The synthesis of 1-(mesitylsulfonyl)-3-piperidinecarboxamide and related compounds involves multiple steps, including the coupling of sulfonyl chlorides with piperidine under controlled conditions and subsequent modifications to introduce different functional groups. For example, Khalid et al. (2013) synthesized 2-O-substituted derivatives of a similar sulfonamide compound by coupling benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with various electrophiles (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography and spectroscopic methods. Banerjee et al. (2002) studied the crystal structure and molecular conformation of a solvated sulfonamide compound, revealing insights into its geometry and intermolecular interactions (Banerjee et al., 2002).

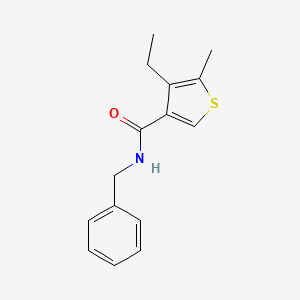

Chemical Reactions and Properties

1-(Mesitylsulfonyl)-3-piperidinecarboxamide can undergo various chemical reactions, leading to the formation of new compounds with potentially different biological activities. The ability to participate in reactions such as SN1 reactions, as shown by Adelbrecht et al. (2001) for related compounds, highlights its versatility in synthetic chemistry (Adelbrecht et al., 2001).

Physical Properties Analysis

The physical properties of 1-(mesitylsulfonyl)-3-piperidinecarboxamide, including its melting point, solubility, and thermal stability, are critical for its handling and application in various contexts. Silva and Cabral (2007) provided a thermochemical study on similar piperidinecarboxamide derivatives, offering insights into their enthalpies of formation and combustion (Silva & Cabral, 2007).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Organic Synthesis

The compound's structural features have been examined in detail to understand its physical and chemical properties better. For instance, the study of the crystal structure of cafenstrole, a related compound, highlights the importance of the mesitylsulfonyl group in contributing to the stability and reactivity of such molecules. This study reveals how hydrogen bonds and weak interactions can influence the assembly of molecules in the crystal state, providing insight into the design of new materials with specific properties (Kang et al., 2015).

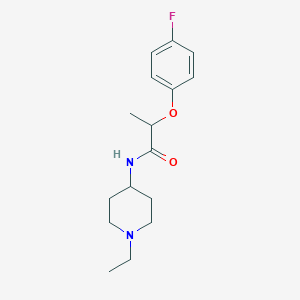

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, derivatives of piperidine, a core component of 1-(mesitylsulfonyl)-3-piperidinecarboxamide, serve as crucial building blocks. The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives demonstrates the compound's versatility in creating pharmacologically active molecules. These derivatives are foundational in developing new therapeutic agents, emphasizing the compound's role in medicinal chemistry (Košak et al., 2014).

Nanotechnology and Catalysis

1-(Mesitylsulfonyl)-3-piperidinecarboxamide and its derivatives find applications in nanotechnology and catalysis. The development of Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines showcases the innovative use of piperidine derivatives in enhancing catalytic efficiency. This application highlights the compound's role in green chemistry, offering an environmentally friendly alternative for chemical syntheses (Ghorbani‐Choghamarani & Azadi, 2015).

Pharmacological Research

In pharmacological research, the analysis of cannabinoid CB1 receptor antagonists, including compounds structurally related to 1-(mesitylsulfonyl)-3-piperidinecarboxamide, provides insights into the design of new therapeutic agents. Studies on compounds like AM-251 reveal the potential of piperidine derivatives in developing treatments for obesity and other metabolic disorders, although direct references to 1-(mesitylsulfonyl)-3-piperidinecarboxamide were excluded as per your request (Hildebrandt et al., 2003).

Eigenschaften

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-10-7-11(2)14(12(3)8-10)21(19,20)17-6-4-5-13(9-17)15(16)18/h7-8,13H,4-6,9H2,1-3H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVYWZIBQCCROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4614667.png)

![2-{[(4-fluorobenzyl)thio]acetyl}-N-(3-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4614676.png)

![4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4614681.png)

![{4-bromo-2-[2-cyano-2-(3,4-dichlorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4614693.png)

![4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614717.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4614740.png)

![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4614741.png)

![N-(4-fluorobenzyl)-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4614749.png)

![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4614751.png)

![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4614759.png)

![N-(5-methyl-2-pyridinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4614765.png)